2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-9-11(6-7-15-9)16(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFKGWJPZYTICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236585 | |
| Record name | 3-Oxazolidinesulfonamide, 2-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87708-16-5 | |
| Record name | 3-Oxazolidinesulfonamide, 2-oxo-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxazolidinesulfonamide, 2-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxazolidine ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The sulfonamide group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to bacterial growth and viral replication, particularly the main protease (Mpro) of SARS-CoV-2. Molecular docking studies suggest a strong binding affinity to this target, indicating potential use as an antiviral agent .
- Antimicrobial Activity : Studies indicate that derivatives of oxazolidinones exhibit significant antibacterial properties against various strains of bacteria. The mechanism involves disruption of bacterial protein synthesis .
Biological Activity
The biological activities of this compound include:
Antiviral Activity
Recent research highlights the compound's potential against SARS-CoV-2. In vitro studies demonstrated that it could inhibit viral replication by interfering with the Mpro enzyme, which is crucial for viral maturation .
Antibacterial Activity
The compound has shown promising results against several bacterial strains, including:
- Gram-positive bacteria : Exhibiting notable efficacy against resistant strains.
- Mechanism : It acts by inhibiting bacterial protein synthesis through binding to the ribosomal subunit .
Anticancer Properties
Preliminary studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells. The activation of caspases and disruption of mitochondrial function are key pathways through which these compounds exert their anticancer effects.
Case Studies
- SARS-CoV-2 Inhibition : A study utilized molecular docking simulations to evaluate the binding affinity of this compound to the Mpro enzyme. The results indicated a significant inhibition constant, suggesting its potential as a therapeutic agent against COVID-19 .
- Antibacterial Efficacy : A series of sulfamoyloxazolidinone derivatives were synthesized and tested for antibacterial activity. One derivative exhibited MIC values in the range of 10.7–21.4 μmol/mL against various bacterial species, demonstrating the efficacy of oxazolidinone scaffolds in combating infections .
Data Table: Biological Activity Overview
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
One of the prominent applications of 2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide is its role as a potential antiviral agent. Research has demonstrated that oxazolidinone derivatives exhibit inhibitory activity against HIV-1 protease. For example, a study highlighted the synthesis of novel bicyclic oxazolidinone derivatives that showed potent enzyme inhibitory activity with values less than 1 nM, indicating strong potential for further development as antiviral drugs .
Case Study: HIV-1 Protease Inhibition
The following table summarizes the inhibitory activity of selected oxazolidinone derivatives against HIV-1 protease:
| Entry | Inhibitor Structure | (nM) | IC50 (nM) |
|---|---|---|---|
| 1 | Oxazolidinone A | 0.016 | 369 |
| 2 | Oxazolidinone B | 0.140 | 447 |
| 3 | Oxazolidinone C | 0.040 | 31 |
These results indicate that modifications to the oxazolidinone structure can significantly enhance antiviral potency .
Antimicrobial Activity
The sulfonamide group within the compound enhances its antibacterial properties. Research has shown that derivatives of sulfonamides can be effective against various bacterial strains. The mechanism often involves competitive inhibition of bacterial enzymes involved in folate synthesis.
Case Study: Antibacterial Efficacy
Recent studies have synthesized new derivatives with improved antibacterial activity compared to traditional sulfonamides. A comparative analysis of the Minimum Inhibitory Concentration (MIC) values for various compounds is presented below:
| Compound | MIC (µg/mL) |
|---|---|
| Traditional Sulfonamide | 32 |
| New Derivative A | 4 |
| New Derivative B | 8 |
The new derivatives exhibited significantly lower MIC values, indicating enhanced efficacy against resistant bacterial strains .
Antiparasitic Activity
Another area of application for this compound is in antiparasitic therapy. Studies have indicated that certain oxazolidinone derivatives possess activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antiparasitic Screening
A recent evaluation involved testing a series of oxazolidinones for their antiparasitic properties:
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Oxazolidinone A | >10 | 16 | <1 |
| Oxazolidinone B | 5 | >100 | >20 |
The selectivity index indicates that while some compounds are effective against parasites, they may also exhibit cytotoxicity at higher concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications to the phenyl ring and sulfonamide group can lead to variations in biological activity.
SAR Insights
Research has identified key structural features that influence biological activity:
- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can significantly alter potency.
- Sulfonamide Positioning : The position of the sulfonamide group relative to other functional groups affects binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Differences
Core Heterocycle Variations
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) :
This compound (IC₅₀ = 14 µM against TNF-α) replaces the oxazolidine ring with a dihydrobenzo[cd]indole core. The planar indole system enhances π-π stacking but reduces metabolic stability compared to the saturated oxazolidine ring in the target compound. S10’s sulfonamide is positioned at the 6-position, which may alter binding orientation in TNF-α’s hydrophobic pocket .- N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}-2-oxo-1,3-oxazolidine-3-sulfonamide (Compound 50): Here, the oxazolidine-sulfonamide moiety is appended to a pyrrolopyrimidine-cyclobutyl scaffold. This hybrid structure targets kinase enzymes, demonstrating the versatility of the oxazolidine-sulfonamide unit in diverse therapeutic contexts .
Substituent Effects
- Patent Compounds (EP 2 697 207 B1) :
Derivatives like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide feature bulky trifluoromethyl and cyclohexenyl groups. These substituents enhance target affinity but may compromise solubility and oral bioavailability compared to the simpler phenyl group in the target compound .
Physicochemical Properties
- Solubility : The target compound’s phenyl group balances lipophilicity, whereas trifluoromethyl groups in patent analogs reduce aqueous solubility .
- Metabolic Stability : The saturated oxazolidine ring resists oxidative metabolism better than S10’s indole core, which is prone to cytochrome P450-mediated degradation .
Research Implications
The oxazolidine-sulfonamide scaffold demonstrates adaptability across therapeutic areas, from TNF-α inhibition to kinase targeting. Key challenges include optimizing substituents for target affinity without compromising drug-like properties. Future studies should explore crystallographic data (e.g., via SHELX ) to elucidate binding modes and guide rational design.
Q & A
Q. What are common synthetic routes for preparing 2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide derivatives?
- Methodological Answer: The compound can be synthesized via sulfonylation of oxazolidinone precursors. Key reagents include sulfur trioxide complexes or chlorosulfonic acid for sulfonamide group introduction. Oxidation of intermediates using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) ensures the formation of the 2-oxo group. Reduction steps (e.g., LiAlH₄ or NaBH₄) may stabilize reactive intermediates .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound typically crystallizes in a triclinic system (space group P1 or P21/c), with lattice parameters such as a = 9.5560 Å, b = 9.6722 Å, and c = 14.6352 Å. Hydrogen-bonding networks between sulfonamide S=O and oxazolidinone N-H groups are critical for stability .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer:
- NMR : H NMR confirms phenyl proton resonances at δ 7.2–7.6 ppm and oxazolidinone protons at δ 4.0–4.5 ppm. C NMR identifies the carbonyl (C=O) at ~170 ppm and sulfonamide S=O at ~120 ppm.
- IR : Stretching vibrations for C=O (~1750 cm⁻¹) and S=O (~1350 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can catalytic methods optimize the synthesis of this compound?
- Methodological Answer: Rhodium-catalyzed reactions (e.g., using Rh₂(OAc)₄) enable efficient cyclization of N-tosyl-1,2,3-triazole precursors. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (40–80°C) critically influence yield. Catalytic systems reduce byproducts like sulfonic acid derivatives .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?
- Methodological Answer: Discrepancies often arise from competing side reactions (e.g., over-oxidation). Controlled studies varying reaction time, temperature, and stoichiometry (e.g., sulfonyl chloride:amine ratio) are essential. Kinetic monitoring via HPLC or in situ FTIR helps identify optimal conditions .
Q. How does substituent variation on the phenyl ring affect reactivity and stability?
- Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase sulfonamide acidity, enhancing nucleophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃) stabilize intermediates but may reduce oxidation efficiency. Computational DFT studies predict substituent effects on transition states .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in related sulfonamides?
- Methodological Answer: Electrophilic attack (e.g., bromination) favors the para position on the phenyl ring due to sulfonamide-directed ortho/para activation. Steric hindrance from the oxazolidinone ring further restricts substitution sites. Isotopic labeling (e.g., deuterated solvents) tracks hydrogen migration during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
